3-Amino-5-(3-methylsulfonylphenyl)benzoic acid, 95%
Overview
Description
3-Amino-5-(3-methylsulfonylphenyl)benzoic acid (3-AMSB) is an organic compound belonging to the class of benzoic acids and amines. It is a white, crystalline solid with a molecular weight of 238.3 g/mol. It is soluble in most organic solvents and has a melting point of 170-172°C. 3-AMSB is an important building block for the synthesis of various compounds and is widely used in the pharmaceutical and agricultural industries.
Mechanism of Action
3-Amino-5-(3-methylsulfonylphenyl)benzoic acid, 95% is a building block for the synthesis of various compounds. It acts as an electron-withdrawing group, which can be used to modify the reactivity of other compounds. It can also be used to form different types of bonds, such as covalent or ionic bonds.
Biochemical and Physiological Effects
3-Amino-5-(3-methylsulfonylphenyl)benzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been found to have antifungal activity and can be used to treat fungal infections. It has also been found to have anti-inflammatory activity and can be used to treat inflammation.
Advantages and Limitations for Lab Experiments
The use of 3-Amino-5-(3-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is widely available. It is also relatively easy to synthesize, and it can be used to synthesize a variety of compounds. However, there are some limitations to its use in laboratory experiments. It is toxic and must be handled with care. It is also flammable and must be stored in a cool, dry place.
Future Directions
The use of 3-Amino-5-(3-methylsulfonylphenyl)benzoic acid, 95% in scientific research is likely to continue to increase in the future. Further research is needed to explore its potential therapeutic applications. It could be used to develop new drugs and treatments for various diseases. Additionally, further research is needed to explore its potential use as a building block for the synthesis of other compounds. Finally, further research is needed to explore its potential use as an electron-withdrawing group in chemical reactions.
Synthesis Methods
3-Amino-5-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized from the reaction of 3-amino-5-methylbenzoic acid and 3-methylsulfonylphenol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 180°C under an inert atmosphere. The reaction yields a yield of 95%.
Scientific Research Applications
3-Amino-5-(3-methylsulfonylphenyl)benzoic acid, 95% has been widely used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of a variety of compounds such as Schiff bases, 1,2,3-triazoles, and 1,2,4-triazoles. It has also been used in the synthesis of pharmaceuticals such as antifungal agents, anti-inflammatory agents, and anticonvulsants.
properties
IUPAC Name |
3-amino-5-(3-methylsulfonylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXXYNYGXZBPBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691612 | |
Record name | 5-Amino-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261935-51-6 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 5-amino-3′-(methylsulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261935-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80691612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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